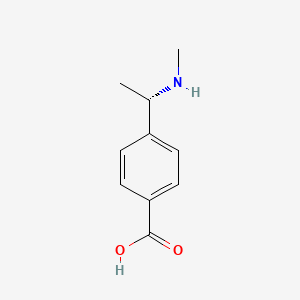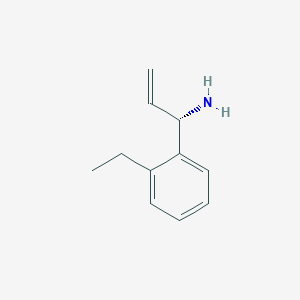
(1S)-1-(2-Ethylphenyl)prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2-Ethylphenyl)prop-2-enylamine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a phenyl group substituted with an ethyl group and a prop-2-enylamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Ethylphenyl)prop-2-enylamine can be achieved through several methods:
Reductive Amination: This involves the reaction of 2-ethylphenylacetaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Grignard Reaction: The reaction of 2-ethylphenylmagnesium bromide with an appropriate amine precursor can yield the desired compound.
Amination of Alkenes: The hydroamination of 2-ethylphenylpropene with an amine source under catalytic conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reductive amination processes due to their efficiency and cost-effectiveness. Catalysts such as palladium or platinum on carbon are often used to facilitate these reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: Reduction can convert the compound into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of amine metabolism.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Ethylphenyl)prop-2-enylamine would depend on its specific application. Generally, amines can act as nucleophiles, participating in various biochemical pathways. They may interact with enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-Phenylprop-2-enylamine: Lacks the ethyl substitution on the phenyl ring.
(1S)-1-(2-Methylphenyl)prop-2-enylamine: Has a methyl group instead of an ethyl group.
(1S)-1-(2-Propylphenyl)prop-2-enylamine: Contains a propyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in (1S)-1-(2-Ethylphenyl)prop-2-enylamine may influence its reactivity and interaction with other molecules, making it unique compared to its analogs.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1S)-1-(2-ethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-3-9-7-5-6-8-10(9)11(12)4-2/h4-8,11H,2-3,12H2,1H3/t11-/m0/s1 |
InChI Key |
CVEWPHIEQNOGCF-NSHDSACASA-N |
Isomeric SMILES |
CCC1=CC=CC=C1[C@H](C=C)N |
Canonical SMILES |
CCC1=CC=CC=C1C(C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


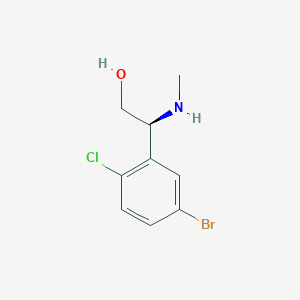
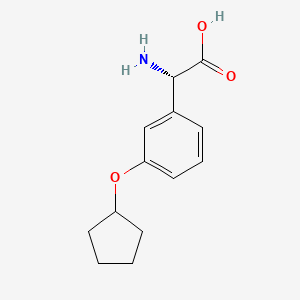
![methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13047406.png)
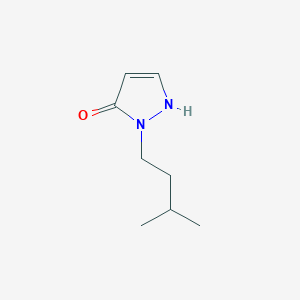


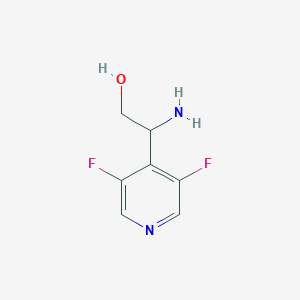
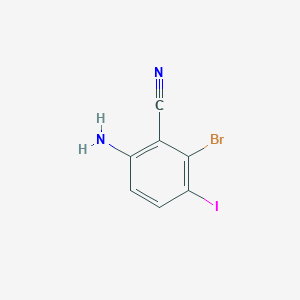
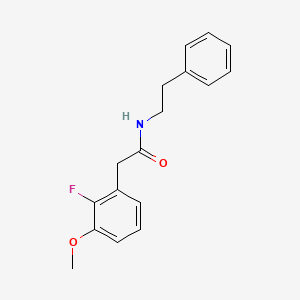

![(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13047449.png)

